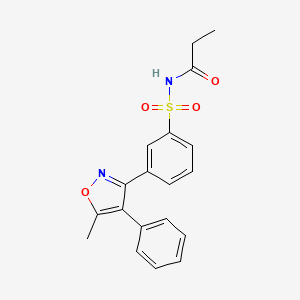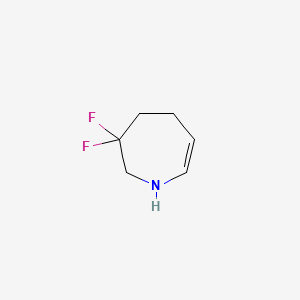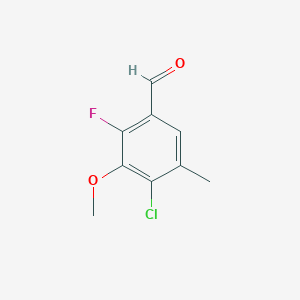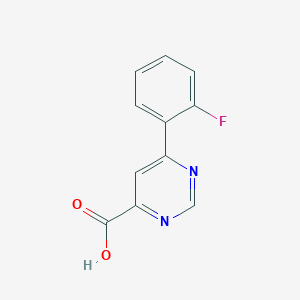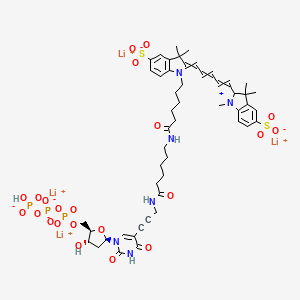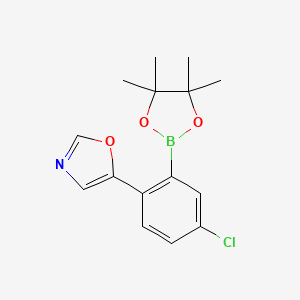
1-Benzyl-4-benzylamino-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-benzylamino-3-pyrrolidinol is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a benzyl group attached to the nitrogen atom and another benzyl group attached to the amino group on the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-benzylamino-3-pyrrolidinol typically involves the reaction of 1-benzyl-3-pyrrolidinone with benzylamine. The reaction is carried out under controlled conditions, often using a reducing agent such as sodium borohydride to facilitate the reduction of the carbonyl group to a hydroxyl group. The reaction is usually performed in an organic solvent like tetrahydrofuran or dichloromethane, and the temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-Benzyl-4-benzylamino-3-pyrrolidinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-benzyl-4-benzylamino-3-pyrrolidinone.
Reduction: Formation of 1-benzyl-4-benzylamino-pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the substituent introduced.
科学的研究の応用
1-Benzyl-4-benzylamino-3-pyrrolidinol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including its effects on enzyme activity and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products.
作用機序
The mechanism of action of 1-Benzyl-4-benzylamino-3-pyrrolidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-Benzyl-3-pyrrolidinol: Similar structure but lacks the benzylamino group.
1-Benzyl-4-hydroxy-2-pyrrolidinone: Contains a carbonyl group instead of a hydroxyl group.
1-Benzyl-3-pyrrolidinone: Lacks the hydroxyl and benzylamino groups.
Uniqueness
1-Benzyl-4-benzylamino-3-pyrrolidinol is unique due to the presence of both benzyl and benzylamino groups, which can influence its chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C18H22N2O |
|---|---|
分子量 |
282.4 g/mol |
IUPAC名 |
1-benzyl-4-(benzylamino)pyrrolidin-3-ol |
InChI |
InChI=1S/C18H22N2O/c21-18-14-20(12-16-9-5-2-6-10-16)13-17(18)19-11-15-7-3-1-4-8-15/h1-10,17-19,21H,11-14H2 |
InChIキー |
ARVLMMHZCLLMKZ-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CN1CC2=CC=CC=C2)O)NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Difluoro-2'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B14768124.png)
